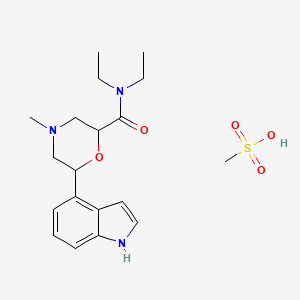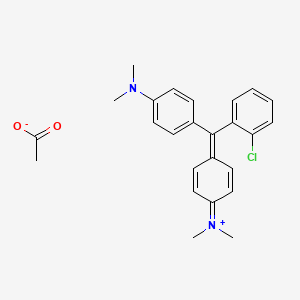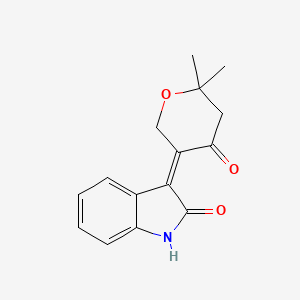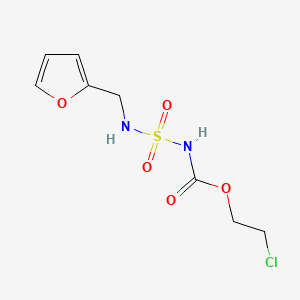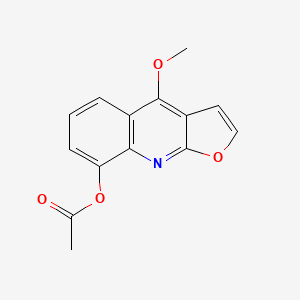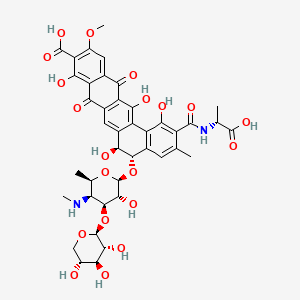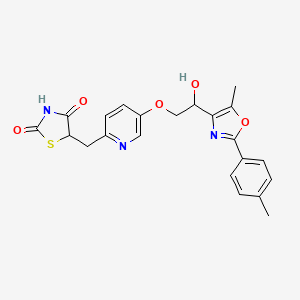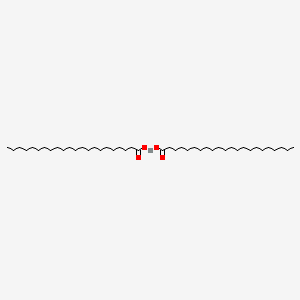
Lead didocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead didocosanoate is a chemical compound with the molecular formula Pb(C22H43O2)2This compound is part of the broader category of lead carboxylates, which are used in various industrial applications due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead didocosanoate can be synthesized through a reaction between lead(II) acetate and docosanoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding docosanoic acid dissolved in an organic solvent such as toluene. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of lead oxide with docosanoic acid in the presence of a suitable solvent. This method allows for the continuous production of this compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Lead didocosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lead metal and docosanoic acid.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with metal salts like sodium or potassium salts can facilitate substitution.
Major Products Formed:
Oxidation: Lead oxides and various organic oxidation products.
Reduction: Lead metal and docosanoic acid.
Substitution: New metal carboxylates and lead salts .
Applications De Recherche Scientifique
Lead didocosanoate has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological effects and interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Industry: It is used in the production of lubricants, coatings, and as a stabilizer in plastics .
Mécanisme D'action
The mechanism of action of lead didocosanoate involves its interaction with molecular targets such as enzymes and cellular membranes. Lead ions can bind to sulfhydryl groups in proteins, affecting their function and leading to various biochemical effects. The docosanoate component can interact with lipid membranes, altering their properties and potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Lead Stearate: Another lead carboxylate with a shorter carbon chain.
Lead Palmitate: Similar in structure but with a different fatty acid component.
Lead Oleate: Contains an unsaturated fatty acid, leading to different chemical properties.
Uniqueness: Lead didocosanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high thermal stability and specific interactions with lipid membranes .
Propriétés
Numéro CAS |
29597-84-0 |
|---|---|
Formule moléculaire |
C44H86O4Pb |
Poids moléculaire |
886 g/mol |
Nom IUPAC |
docosanoate;lead(2+) |
InChI |
InChI=1S/2C22H44O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
Clé InChI |
KJEHHZFAMCTZJD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


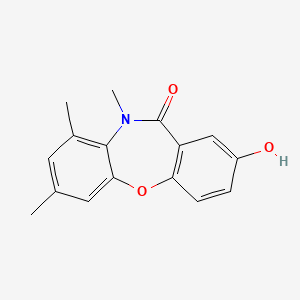
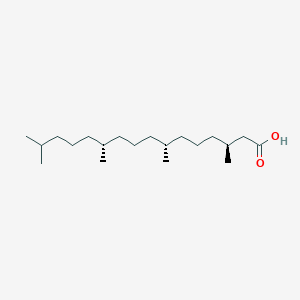
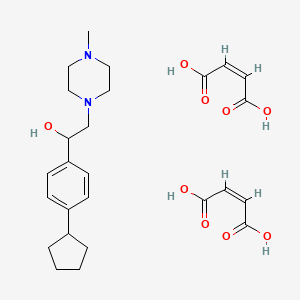
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
